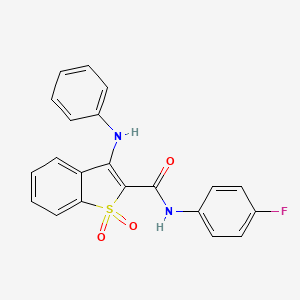
N-(4-fluorophenyl)-3-(phenylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-3-(phenylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-(phenylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.
Introduction of Fluorophenyl Group: The 4-fluorophenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
Amidation Reaction: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Oxidation: The final step involves the oxidation of the benzothiophene core to introduce the 1,1-dioxide functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-(phenylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the electronic properties of the compound.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorophenyl)-3-(phenylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Benzothiophene derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities.
Medicine
In medicine, this compound could be studied for its potential to interact with specific biological targets, such as enzymes or receptors, leading to the development of new drugs.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(phenylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(phenylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide
- N-(4-bromophenyl)-3-(phenylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide
- N-(4-methylphenyl)-3-(phenylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide
Uniqueness
N-(4-fluorophenyl)-3-(phenylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C21H15FN2O3S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-anilino-N-(4-fluorophenyl)-1,1-dioxo-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H15FN2O3S/c22-14-10-12-16(13-11-14)24-21(25)20-19(23-15-6-2-1-3-7-15)17-8-4-5-9-18(17)28(20,26)27/h1-13,23H,(H,24,25) |
InChI Key |
TWDIDPWEQXTHIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


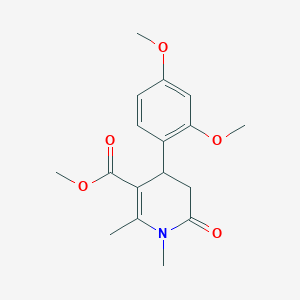
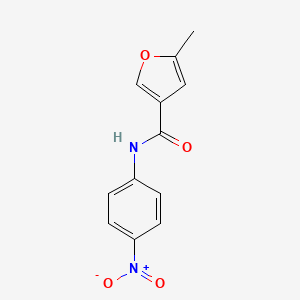
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11484072.png)
![4-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B11484079.png)
![2-Propenoic acid, 3-[4-[(2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl]-, methyl ester](/img/structure/B11484095.png)

![1-(1,3-Benzodioxol-5-yl)-3-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}propan-1-one](/img/structure/B11484109.png)
![methyl [5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B11484111.png)
![3,4-bis(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11484124.png)
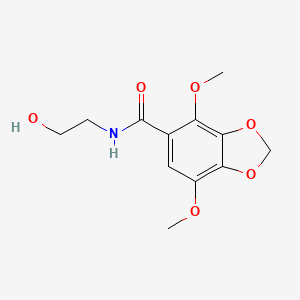
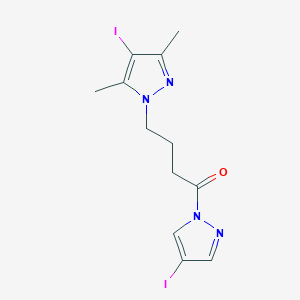
![5-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11484139.png)
![6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11484146.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}pentanamide](/img/structure/B11484150.png)
